GGTI-286 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

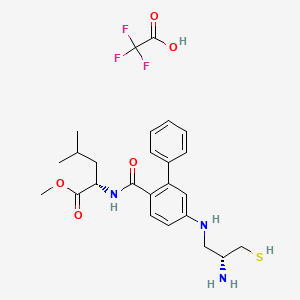

C25H32F3N3O5S |

|---|---|

Poids moléculaire |

543.6 g/mol |

Nom IUPAC |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C23H31N3O3S.C2HF3O2/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;3-2(4,5)1(6)7/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);(H,6,7)/t17-,21+;/m1./s1 |

Clé InChI |

VYRZPJBJAUWBNJ-JKSHRDEXSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GGTI-286 TFA in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-286 (Geranylgeranyltransferase I inhibitor 286), supplied as a trifluoroacetate (TFA) salt, is a potent and cell-permeable peptidomimetic that selectively inhibits Geranylgeranyltransferase I (GGTase-I). This enzyme plays a critical role in the post-translational modification of a variety of proteins essential for oncogenic signaling pathways. By preventing the attachment of a 20-carbon geranylgeranyl isoprenoid to the C-terminal CAAX motif of key regulatory proteins, GGTI-286 disrupts their subcellular localization and function. This guide provides a detailed examination of the mechanism of action of GGTI-286 in cancer, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction: The Role of Protein Prenylation in Cancer

Protein prenylation is a crucial post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to conserved cysteine residues within a C-terminal CAAX motif of substrate proteins. This lipid modification is catalyzed by three distinct enzymes: farnesyltransferase (FTase), Geranylgeranyltransferase I (GGTase-I), and Geranylgeranyltransferase II (GGTase-II).

GGTase-I transfers a 20-carbon geranylgeranyl group to proteins with a CAAX motif where 'X' is typically leucine or phenylalanine.[1] Many of these GGTase-I substrates are small GTPases from the Rho, Rac, and Ral families, which are pivotal regulators of fundamental cellular processes, including cell proliferation, survival, migration, and cytoskeletal organization.[1][2] The geranylgeranyl anchor facilitates the proper membrane localization of these proteins, which is a prerequisite for their interaction with downstream effectors and subsequent signal transduction.

In numerous cancers, the signaling pathways governed by these geranylgeranylated proteins are hyperactivated, contributing to uncontrolled cell growth, invasion, and metastasis.[2] Consequently, the inhibition of GGTase-I has emerged as a promising therapeutic strategy to disrupt these oncogenic signaling networks.[3] GGTI-286 is a peptidomimetic small molecule designed to competitively inhibit GGTase-I.[4]

Core Mechanism of Action of GGTI-286 TFA

The primary mechanism of action of GGTI-286 is the competitive inhibition of GGTase-I. By mimicking the CAAX motif of GGTase-I substrate proteins, GGTI-286 binds to the active site of the enzyme, preventing the transfer of the geranylgeranyl moiety from GGPP to target proteins.

This inhibition leads to the accumulation of unprenylated, cytosolic, and inactive forms of key signaling proteins. The functional consequences of this inhibition are profound and include:

-

Disruption of Rho Family GTPase Signaling: The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical substrates of GGTase-I.[1] These proteins are central regulators of the actin cytoskeleton, cell adhesion, and cell motility. By preventing their geranylgeranylation, GGTI-286 inhibits their membrane association and downstream signaling, leading to a disruption of the cytoskeleton, inhibition of cell migration, and invasion.

-

Induction of Cell Cycle Arrest: Rho family GTPases are essential for progression through the G1 phase of the cell cycle.[5] Inhibition of their function by GGTI-286 leads to an arrest in the G0/G1 phase.[6] This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21CIP1/WAF1.

-

Induction of Apoptosis: The disruption of pro-survival signaling pathways mediated by geranylgeranylated proteins can trigger programmed cell death, or apoptosis.[6][7] GGTI-286 has been shown to induce apoptosis in various cancer cell lines.[6]

-

Inhibition of Oncogenic Ras Signaling: While Ras proteins are primarily farnesylated, some isoforms, notably K-Ras, can be alternatively geranylgeranylated, particularly in the presence of farnesyltransferase inhibitors. GGTI-286 can inhibit the processing and signaling of oncogenic K-Ras4B.[8][9][10][11]

The trifluoroacetate (TFA) salt form of GGTI-286 is commonly used to improve the compound's stability and solubility for research purposes.

Quantitative Data Summary

The following tables summarize the available quantitative data for GGTI-286 and related compounds, providing insights into its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of GGTI-286

| Target | Assay | Cell Line | IC50 | Reference |

| GGTase-I | Geranylgeranylation of Rap1A | NIH3T3 cells | 2 µM | [9][10] |

| FTase | Farnesylation of H-Ras | NIH3T3 cells | >30 µM | [9][10] |

| Oncogenic K-Ras4B | Stimulation Inhibition | NIH3T3 cells | 1 µM | [8][9][10][11] |

Table 2: In Vivo Antitumor Efficacy of GGTase-I Inhibitors (Data for related compounds)

| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| GGTI-2154 | H-Ras Transgenic Mice (Breast Tumors) | Not Specified | 54 ± 3% regression | [7] |

| P61A6 | Human Pancreatic Cancer Xenograft (PANC-1) | I.p. administration, once per week | Significant suppression | [4] |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of GGTI-286.

Western Blot Analysis of Protein Prenylation

This protocol is used to assess the inhibitory effect of GGTI-286 on the geranylgeranylation of target proteins like Rap1A or RhoA. Unprenylated proteins exhibit a slight shift in their electrophoretic mobility, appearing as a slightly higher molecular weight band on an SDS-PAGE gel.

Materials:

-

Cancer cell line of interest (e.g., NIH3T3, PANC-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (e.g., anti-Rap1A, anti-RhoA, anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Normalize protein amounts for each sample and separate them by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a slower-migrating band in GGTI-286-treated samples indicates the accumulation of the unprenylated protein.

Cell Viability Assay

This assay measures the effect of GGTI-286 on the proliferation and viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well cell culture plates

-

MTT solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of GGTI-286 that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of GGTI-286 on cell cycle distribution. Propidium iodide (PI) staining of DNA content is a standard method.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound or vehicle control for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase in treated samples indicates a G1 cell cycle arrest.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach that disrupts key oncogenic signaling pathways by inhibiting GGTase-I. Its mechanism of action, centered on the prevention of protein geranylgeranylation, leads to the functional inactivation of critical signaling proteins like the Rho family GTPases, resulting in cell cycle arrest and apoptosis in cancer cells. The preclinical data for GGTase-I inhibitors are promising, demonstrating their potential as anti-cancer agents.

Future research should focus on comprehensive in vivo studies of GGTI-286 to establish its pharmacokinetic profile, biodistribution, and efficacy in a broader range of cancer models. Furthermore, exploring combination therapies, where GGTI-286 is used in conjunction with other anti-cancer agents, may reveal synergistic effects and provide more effective treatment strategies. The continued investigation into the intricate roles of geranylgeranylated proteins in cancer will undoubtedly pave the way for the development of more refined and potent GGTase-I inhibitors for clinical use.

References

- 1. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]

- 2. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. An essential role for Rho, Rac, and Cdc42 GTPases in cell cycle progression through G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ebiohippo.com [ebiohippo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GGTI-286 hydrochloride | TargetMol [targetmol.com]

Unraveling the Core Function of GGTI-286 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GGTI-286 trifluoroacetate (TFA) is a potent and cell-permeable small molecule inhibitor of protein geranylgeranyltransferase type I (GGTase I). This enzyme plays a critical role in the post-translational modification of a variety of proteins, most notably small GTPases of the Rho and Ras superfamilies. By attaching a 20-carbon geranylgeranyl isoprenoid to the C-terminus of these proteins, GGTase I facilitates their localization to cellular membranes, a prerequisite for their biological activity. GGTI-286 TFA, by competitively inhibiting this process, serves as a powerful tool for dissecting the signaling pathways governed by geranylgeranylated proteins and as a potential therapeutic agent in diseases driven by their aberrant activity, such as cancer.

Mechanism of Action: Selective Inhibition of Geranylgeranylation

This compound exerts its biological effects through the specific inhibition of GGTase I. This selectivity is a key feature, distinguishing it from inhibitors of farnesyltransferase (FTase), another important prenyltransferase. The compound demonstrates a significantly higher potency for inhibiting the geranylgeranylation of proteins like Rap1A and oncogenic K-Ras4B compared to the farnesylation of H-Ras.[1][2][3][4][5][6] This selectivity is crucial for minimizing off-target effects and for specifically studying the roles of geranylgeranylated proteins.

The inhibition of GGTase I by GGTI-286 prevents the membrane association of key signaling proteins. This disruption leads to the accumulation of these proteins in the cytosol, rendering them inactive and unable to participate in their respective signaling cascades. This mechanism underpins the diverse biological effects of GGTI-286, including the induction of apoptosis in cancer cells and the modulation of cellular processes like proliferation, differentiation, and migration.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cell lines.

Table 1: Inhibitory Potency of this compound

| Target Enzyme/Process | IC50 Value | Cell Line | Reference |

| GGTase I (inhibiting Rap1A geranylgeranylation) | 2 µM | NIH3T3 | [1][2][4] |

| Oncogenic K-Ras4B stimulation | 1 µM | Not specified | [1][2][8] |

| Farnesylation of H-Ras | >30 µM | NIH3T3 | [1][2][4] |

| K-Ras4B-induced activation of MAP kinase | 1 µM | Not specified | [4] |

Table 2: Cytotoxic Effects of GGTI-286

| Cell Line | Effect | Concentration Range | Reference |

| RPMI-8226, H929, U266 (Multiple Myeloma) | Cytotoxic | 2.5-50 µM | [4] |

| Human Malignant Glioma Cells | Significant antiproliferative effect | Not specified | [9] |

Key Signaling Pathways Modulated by this compound

The inhibition of GGTase I by this compound has profound effects on several critical signaling pathways that regulate cell growth, survival, and metastasis.

The Ras/MAPK Signaling Pathway

Oncogenic mutations in Ras proteins, particularly K-Ras, are prevalent in many cancers. While H-Ras is primarily farnesylated, K-Ras4B can be geranylgeranylated, especially when farnesylation is inhibited. GGTI-286 potently inhibits the processing and signaling of oncogenic K-Ras4B, thereby blocking the downstream activation of the MAP kinase cascade.[4][5] This pathway is central to regulating cell proliferation, and its inhibition is a key mechanism of GGTI-286's anti-cancer activity.

The Rho GTPase Signaling Pathway

Rho family GTPases, such as RhoA, Rac, and Cdc42, are critical regulators of the actin cytoskeleton, cell polarity, and cell migration. These proteins are dependent on geranylgeranylation for their localization to the plasma membrane and subsequent activation of downstream effectors like Rho-associated coiled-coil protein kinase (ROCK).[10] By preventing their geranylgeranylation, GGTI-286 effectively inhibits Rho-mediated signaling, which can impact cancer cell invasion and metastasis.

The Wnt/β-catenin Signaling Pathway

Recent studies have also implicated GGTI-286 in the regulation of the Wnt/β-catenin pathway. Treatment of CHO cells with GGTI-286 has been shown to reduce the nuclear localization of β-catenin and inhibit transcription dependent on the β-catenin/T-cell factor complex.[5][8] The precise mechanism by which GGTase I inhibition affects this pathway is an area of active investigation, but it highlights a broader role for GGTI-286 in modulating key developmental and oncogenic signaling cascades.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments used to characterize the function of GGTI-286.

Western Blot Analysis for Inhibition of Protein Prenylation

This protocol is designed to assess the inhibitory effect of GGTI-286 on the prenylation of target proteins, such as Rap1A. The inhibition of prenylation leads to the accumulation of the unprocessed protein in the cytosol.

Methodology:

-

Cell Culture and Treatment:

-

Culture NIH3T3 cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours.

-

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Separate the cytosolic and membrane fractions by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytosolic and membrane fractions using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto a 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Rap1A) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Expected Outcome: With increasing concentrations of GGTI-286, a shift in the localization of Rap1A from the membrane fraction to the cytosolic fraction is expected, indicating the inhibition of its geranylgeranylation.

Cell Viability/Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of GGTI-286 on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., RPMI-8226, H929, U266) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Treat the cells with a range of concentrations (e.g., 0 to 100 µM) for 72 hours.

-

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the concentration of GGTI-286 to determine the IC50 value for cytotoxicity.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of geranylgeranylated proteins in cellular signaling. Its potent and selective inhibition of GGTase I allows for the targeted disruption of key pathways involved in cancer progression, including the Ras/MAPK and Rho GTPase signaling cascades. The methodologies and data presented in this guide provide a comprehensive overview of the core function of GGTI-286, serving as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of GGTase I inhibition. Further investigation into its effects on pathways like Wnt/β-catenin will continue to expand our understanding of its multifaceted biological activities.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. GGTI-286 [myskinrecipes.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

The Role of GGTI-286 TFA in the Inhibition of Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation, a critical post-translational modification, involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This process is vital for the proper localization and function of numerous proteins involved in key cellular signaling pathways, including the Ras superfamily of small GTPases. Disruption of these pathways is implicated in various diseases, most notably cancer. Geranylgeranyltransferase I (GGTase I) is a key enzyme in this process, responsible for attaching a 20-carbon geranylgeranyl group to proteins. GGTI-286 TFA is a potent and cell-permeable inhibitor of GGTase I, which has emerged as a valuable tool for studying the biological consequences of inhibiting protein geranylgeranylation and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its effects on cellular signaling pathways.

Introduction to Protein Prenylation and this compound

Protein prenylation is a lipid modification essential for the function of a wide array of cellular proteins. This process is catalyzed by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase I (GGTase I), and geranylgeranyltransferase II (GGTase II or RabGGTase). GGTase I transfers a geranylgeranyl group from GGPP to proteins containing a C-terminal CaaX motif, where 'a' is an aliphatic amino acid and 'X' is typically leucine or isoleucine.

Many of these geranylgeranylated proteins are small GTPases of the Rho and Rap families, which are critical regulators of cell growth, differentiation, cytoskeletal organization, and trafficking. Given their role in oncogenic signaling, inhibiting their function through the prevention of prenylation has become a promising strategy in cancer therapy.

This compound is a peptidomimetic compound that acts as a competitive inhibitor of GGTase I. It is a trifluoroacetic acid (TFA) salt, which enhances its solubility and stability. GGTI-286 is highly selective for GGTase I over FTase, making it a specific tool to investigate the consequences of inhibiting geranylgeranylation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with the protein substrate for the active site of GGTase I. By preventing the transfer of the geranylgeranyl moiety to target proteins, this compound effectively blocks their localization to cellular membranes, which is a prerequisite for their biological activity. This leads to the accumulation of unprocessed, cytosolic forms of these proteins, thereby disrupting their downstream signaling cascades.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| GGTase I IC50 | 2 µM | In vitro enzyme assay | [1][2][3] |

| FTase IC50 | >30 µM | In vitro enzyme assay | [2][3] |

| Rap1A Geranylgeranylation IC50 | 2 µM | NIH3T3 cells | [2][3] |

| H-Ras Farnesylation IC50 | >30 µM | NIH3T3 cells | [2][3] |

| Oncogenic K-Ras4B Stimulation IC50 | 1 µM | Not specified | [2] |

Table 1: In Vitro and Cellular IC50 Values for this compound.

| Cell Line | Cancer Type | Reported Effect | Concentration | Reference |

| CHO cells | Ovarian Cancer | Reduced nuclear localization of β-catenin | 10 µM | [4] |

| Vascular Smooth Muscle Cells (VSMCs) | N/A | Reduced high-glucose-induced cell proliferation and Rac1 activity | 10 µM | [5] |

| pGCTB-SCs | Giant Cell Tumor of Bone | Decreased ALP expression and nuclear β-catenin translocation | 10-50 µM | [4] |

Table 2: Effects of this compound in Various Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Western Blot Analysis of Protein Prenylation

This protocol is designed to assess the inhibitory effect of this compound on the geranylgeranylation of a target protein, such as Rap1A. Unprenylated proteins exhibit a slight increase in molecular weight and migrate slower on SDS-PAGE.

Materials:

-

Cell line of interest (e.g., NIH3T3)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the target protein (e.g., anti-Rap1A)

-

Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed cells in appropriate culture dishes and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24-48 hours). A vehicle control (DMSO) should be included.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal loading.

Expected Results: A dose-dependent upward shift in the molecular weight of the target protein will be observed in this compound-treated samples, indicating the accumulation of the unprenylated form.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression. Inhibition of geranylgeranylation often leads to G1 phase arrest.

Materials:

-

Cell line of interest

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

Expected Results: An accumulation of cells in the G0/G1 phase of the cell cycle is expected with increasing concentrations of this compound.

RhoA Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound RhoA, which is expected to decrease upon inhibition of its geranylgeranylation by this compound.

Materials:

-

Cell line of interest

-

This compound

-

RhoA activation assay kit (containing Rhotekin-RBD beads)

-

Lysis buffer provided in the kit

-

Anti-RhoA antibody

Procedure:

-

Treat cells with this compound as desired.

-

Lyse the cells according to the kit manufacturer's protocol.

-

Incubate the cell lysates with Rhotekin-RBD beads to pull down active RhoA-GTP.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody.

-

A fraction of the total cell lysate should be run as a control to show the total amount of RhoA protein.

Expected Results: A decrease in the amount of pulled-down (active) RhoA will be observed in this compound-treated cells compared to the control, while the total RhoA levels should remain unchanged.

Signaling Pathways and Logical Relationships

This compound impacts several critical signaling pathways by inhibiting the function of geranylgeranylated proteins. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

Inhibition of Protein Prenylation by this compound

Caption: Mechanism of this compound in inhibiting protein prenylation and function.

Experimental Workflow for Assessing this compound Effects

Caption: A typical experimental workflow for studying the effects of this compound.

This compound and its Impact on the Rho-ROCK and Wnt/β-catenin Signaling Pathways

Caption: Inhibition of GGTase I by this compound disrupts both the Rho-ROCK and Wnt/β-catenin signaling pathways.

Conclusion

This compound is a powerful and specific inhibitor of GGTase I that has significantly contributed to our understanding of the roles of geranylgeranylated proteins in cellular signaling. Its ability to disrupt key pathways involved in cell proliferation and survival makes it a compound of great interest in cancer research and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to further elucidate the complex roles of protein prenylation in health and disease. As our understanding of these pathways deepens, the therapeutic potential of targeting GGTase I with inhibitors like this compound continues to grow.

References

- 1. Cell Cycle Arrest by Transforming Growth Factor β1 near G1/S Is Mediated by Acute Abrogation of Prereplication Complex Activation Involving an Rb-MCM Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Geranylgeranyl Transferase-I Knockout Inhibits Oxidative Injury of Vascular Smooth Muscle Cells and Attenuates Diabetes-Accelerated Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity of GGTI-286 TFA for GGTase I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selective inhibition of Geranylgeranyltransferase I (GGTase I) by GGTI-286 TFA. It delves into the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Core Concept: The Principle of Selective Inhibition

Protein prenylation, the attachment of isoprenoid lipids to proteins, is a critical post-translational modification that governs the subcellular localization and function of numerous signaling proteins. Geranylgeranyltransferase I (GGTase I) is a key enzyme in this process, catalyzing the transfer of a 20-carbon geranylgeranyl group to the C-terminus of target proteins, including the Rho family of small GTPases. Dysregulation of Rho GTPase signaling is implicated in various diseases, most notably cancer, making GGTase I an attractive therapeutic target.[1][2][3]

GGTI-286 is a potent and cell-permeable inhibitor of GGTase I.[4][5] Its trifluoroacetate (TFA) salt is commonly used in research settings. The therapeutic potential of GGTI-286 lies in its ability to selectively inhibit GGTase I over other related prenyltransferases, such as Farnesyltransferase (FTase) and Geranylgeranyltransferase II (GGTase II or RabGGTase), thereby minimizing off-target effects.

Quantitative Analysis of GGTI-286 Selectivity

The selectivity of GGTI-286 is primarily demonstrated by comparing its inhibitory potency (IC50 values) against GGTase I and other prenyltransferases.

| Enzyme | Substrate | GGTI-286 IC50 | Reference |

| GGTase I | Rap1A | 2 µM | [4] |

| GGTase I | Oncogenic K-Ras4B stimulation | 1 µM | [4] |

| FTase | H-Ras | > 30 µM | [4] |

Mechanism of Action

GGTI-286 acts as a competitive inhibitor of GGTase I with respect to the protein substrate.[6] This means that GGTI-286 binds to the active site of GGTase I where the target protein would normally bind, thereby preventing the geranylgeranylation of the protein.[6]

Signaling Pathway Affected by GGTase I Inhibition

GGTase I is a critical upstream regulator of the Rho GTPase signaling pathway. By inhibiting GGTase I, GGTI-286 prevents the membrane localization of Rho proteins, which is essential for their activation and downstream signaling. This disruption affects numerous cellular processes, including cytoskeletal organization, cell proliferation, and survival.[1][2]

Experimental Protocols

In Vitro GGTase I Inhibition Assay

This protocol describes a standard method for determining the in vitro inhibitory activity of a compound against GGTase I using a radiometric assay.

Materials:

-

Recombinant human GGTase I

-

Geranylgeranyl pyrophosphate (GGPP), [³H]-labeled

-

Protein substrate (e.g., recombinant RhoA or a synthetic peptide with a CaaX box recognized by GGTase I)

-

This compound or other test compounds

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

Scintillation cocktail

-

Scintillation counter

-

Filter paper (e.g., glass fiber)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Ethanol, 95%

Procedure:

-

Prepare Assay Reactions: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, a fixed concentration of the protein substrate, and varying concentrations of this compound (typically a serial dilution). Include a control reaction with no inhibitor.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding [³H]-GGPP to each reaction mixture.

-

Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Precipitate Protein: Terminate the reaction by adding cold 10% TCA. This will precipitate the proteins, including the radiolabeled geranylgeranylated protein substrate.

-

Filter and Wash: Spot the reaction mixtures onto filter paper. Wash the filters extensively with 10% TCA to remove unincorporated [³H]-GGPP, followed by a wash with ethanol to dry the filters.

-

Scintillation Counting: Place the dried filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the GGTase I activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Logical Relationship of Competitive Inhibition

The competitive inhibition of GGTase I by GGTI-286 can be visualized as a competition for the enzyme's active site between the inhibitor and the natural protein substrate.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GGTase I. Its selectivity is supported by robust in vitro data demonstrating significantly higher potency against GGTase I compared to FTase. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and utilize this important research tool in the study of protein prenylation and the development of novel therapeutics. Further investigation into its inhibitory activity against GGTase II would provide an even more complete selectivity profile.

References

- 1. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Geranylgeranyltransferase Type 1 as a Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 7. smart.dhgate.com [smart.dhgate.com]

The Geranylgeranyltransferase I Inhibitor GGTI-286 TFA: A Technical Guide to its Impact on Rho GTPase Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeranyltransferase I (GGTase-I) inhibitors have emerged as critical tools in the study of cellular signaling pathways and as potential therapeutic agents, particularly in oncology. Among these, GGTI-286 trifluoroacetate (TFA) has garnered significant attention for its potent and selective inhibition of GGTase-I, an enzyme responsible for the post-translational lipid modification of a variety of proteins crucial for signal transduction. This modification, known as geranylgeranylation, is essential for the proper membrane localization and function of many small GTPases, including members of the Rho family.

The Rho GTPase family, which includes well-characterized members such as RhoA, Rac1, and Cdc42, are pivotal regulators of the actin cytoskeleton, cell polarity, cell migration, and cell cycle progression.[1] Dysregulation of Rho GTPase signaling is a hallmark of many diseases, including cancer, where it contributes to tumor growth, invasion, and metastasis. By preventing the geranylgeranylation of Rho GTPases, GGTI-286 TFA effectively disrupts their signaling cascades, making it a valuable agent for both basic research and preclinical drug development.

This technical guide provides an in-depth overview of the effects of this compound on Rho GTPase signaling pathways. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the signaling pathways and experimental workflows involved.

Data Presentation: Quantitative Effects of GGTI-286 and Related Compounds

The inhibitory effects of GGTI-286 and its closely related analog, GGTI-298, have been quantified in various studies. The following tables summarize the available data on their half-maximal inhibitory concentrations (IC50) in different contexts.

| Compound | Target/Process | Cell Line/System | IC50 | Reference |

| GGTI-286 | GGTase I (Rap1A geranylgeranylation) | NIH3T3 cells | 2 µM | [2][3] |

| Farnesyltransferase (H-Ras farnesylation) | NIH3T3 cells | >30 µM | [2][3] | |

| Oncogenic K-Ras4B stimulation | Not Specified | 1 µM | [2][3] | |

| Preproendothelin-1 mRNA expression | Bovine Aortic Endothelial Cells (BAECs) | ~5 µM | [4] | |

| GGTI-298 | Invasion | COLO 320DM (human colon cancer) | Potent Inhibition | [5] |

| Apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective | [5] | |

| Transendothelial Migration | MDA-MB-231 (human breast cancer) | Potent Inhibition | [6] |

Core Mechanism of Action

This compound is a potent, cell-permeable peptidomimetic that acts as a competitive inhibitor of GGTase-I.[2][3] This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl isoprenoid lipid from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue within a C-terminal "CAAX" motif of substrate proteins.[3] Many members of the Rho GTPase family, including RhoA, RhoC, Rac1, and Cdc42, possess this CAAX motif and are dependent on geranylgeranylation for their function.[3][6]

By inhibiting GGTase-I, this compound prevents the attachment of the geranylgeranyl lipid to Rho GTPases. This disruption has a critical consequence: the unprenylated Rho proteins are unable to anchor to the cell membrane.[5] As membrane localization is a prerequisite for their interaction with upstream activators (Guanine Nucleotide Exchange Factors, GEFs) and downstream effectors, the inhibition of geranylgeranylation leads to the accumulation of inactive Rho GTPases in the cytosol.[5] This sequestration effectively blocks their participation in signaling pathways.

Impact on Rho GTPase Signaling Pathways

The inhibition of Rho GTPase geranylgeranylation by this compound has profound effects on downstream signaling events that regulate key cellular processes.

Inhibition of RhoA-Mediated Signaling

RhoA is a key regulator of actin-myosin contractility and the formation of stress fibers and focal adhesions.[1] The inhibition of RhoA geranylgeranylation by GGTIs leads to a marked decrease in membrane-associated RhoA and a corresponding increase in its cytosolic fraction.[5] This prevents its activation and subsequent engagement of downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK). The disruption of the RhoA/ROCK pathway results in reduced cell contractility and has been shown to induce apoptosis in endothelial cells.[5]

Attenuation of Rac1 and Cdc42 Signaling

Rac1 and Cdc42 are central to the formation of lamellipodia and filopodia, respectively, which are protrusive structures essential for cell migration.[1] While direct quantitative data on the effect of this compound on Rac1 and Cdc42 activity is limited, the inhibition of their necessary geranylgeranylation is expected to block their function in a manner similar to RhoA. The disruption of Rac1 and Cdc42 signaling would lead to an impaired ability of cells to form migratory protrusions, thereby inhibiting cell motility and invasion.

The overall effect of this compound is a broad-spectrum inhibition of Rho GTPase-dependent processes, making it a powerful tool to study and potentially counteract pathological cell behaviors driven by hyperactive Rho signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on Rho GTPase signaling.

Cell Treatment with this compound

Objective: To treat cultured cancer cells with this compound to study its effects on Rho GTPase signaling.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, COLO 320DM)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

Protocol:

-

Seed the cancer cells in culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. A typical concentration range to test is 1-20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the cells.

-

Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, the cells can be harvested for downstream analyses such as subcellular fractionation, Rho GTPase activity assays, or cell invasion assays.

Subcellular Fractionation and Western Blotting for RhoA Localization

Objective: To determine the effect of this compound on the subcellular localization of RhoA.

Materials:

-

This compound-treated and control cells

-

Cell scraper

-

Fractionation buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with protease and phosphatase inhibitors)

-

Dounce homogenizer

-

Microcentrifuge

-

Bradford assay reagents

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-RhoA, anti-Na+/K+-ATPase (membrane marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

After treatment with this compound, wash the cells with ice-cold PBS and harvest them using a cell scraper in fractionation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction.

-

The resulting supernatant is the cytosolic fraction.

-

Resuspend the membrane pellet in a lysis buffer.

-

Determine the protein concentration of both the cytosolic and membrane fractions using a Bradford assay.

-

Perform SDS-PAGE and western blotting with equal amounts of protein from each fraction.

-

Probe the membrane with primary antibodies against RhoA, a membrane marker, and a cytosolic marker.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities to determine the relative amounts of RhoA in the membrane and cytosolic fractions.

RhoA/Rac1/Cdc42 Activation Assay (Pull-down Assay)

Objective: To measure the levels of active (GTP-bound) RhoA, Rac1, and Cdc42 in cells treated with this compound.

Materials:

-

This compound-treated and control cells

-

Lysis buffer (e.g., 50 mM Tris pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, with protease inhibitors)

-

Rhotekin-RBD beads (for RhoA) or PAK-PBD beads (for Rac1/Cdc42)

-

GTPγS and GDP for positive and negative controls

-

Primary antibodies: anti-RhoA, anti-Rac1, anti-Cdc42

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Lyse the this compound-treated and control cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

For positive and negative controls, a portion of the lysate from untreated cells can be loaded with GTPγS (non-hydrolyzable GTP analog) or GDP, respectively.

-

Incubate a portion of each cell lysate with Rhotekin-RBD or PAK-PBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of the respective Rho GTPase.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and a sample of the total cell lysate by SDS-PAGE and western blotting using antibodies specific for RhoA, Rac1, or Cdc42.

-

The amount of pulled-down protein represents the active form of the GTPase, while the total lysate represents the total amount of the GTPase.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or another extracellular matrix component

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Protocol:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Pre-treat cancer cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the pre-treated cells and resuspend them in a serum-free medium.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber with a complete medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Compare the number of invaded cells between the this compound-treated and control groups.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: The Rho GTPase signaling pathway and the mechanism of its inhibition by this compound.

Experimental Workflow Diagrams

References

- 1. Targeting GGTase-I activates RHOA, increases macrophage reverse cholesterol transport, and reduces atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Targeting GGTase-I Activates RHOA, Increases Macrophage Reverse Cholesterol Transport, and Reduces Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of GGTI-286 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-286 TFA is a potent, cell-permeable peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I). This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl isoprenoid from geranylgeranyl pyrophosphate (GGPP) to the C-terminal cysteine residue of a variety of proteins containing a CaaX motif. This post-translational modification is critical for the proper subcellular localization and function of many key signaling proteins, including members of the Ras superfamily of small GTPases such as Rho, Rac, and Rap1. By inhibiting GGTase-I, this compound disrupts the signaling pathways controlled by these proteins, leading to a range of biological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

The trifluoroacetate (TFA) salt form of GGTI-286 is commonly used in research. While the TFA counterion can in some cases influence the biological activity of a compound, specific comparative studies between this compound and other salt forms are not extensively documented in publicly available literature. Therefore, the data presented herein pertains to this compound.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the enzyme Geranylgeranyltransferase I (GGTase-I). GGTase-I is responsible for the post-translational addition of a geranylgeranyl lipid anchor to a specific subset of proteins, a process known as geranylgeranylation. This lipid modification is essential for the proper membrane association and subsequent activation of these target proteins.

Key protein families targeted by GGTase-I include the Rho and Rap subfamilies of small GTPases. These proteins are critical regulators of a multitude of cellular processes, including cytoskeletal organization, cell adhesion, migration, proliferation, and survival. By preventing their geranylgeranylation, this compound effectively traps these signaling proteins in the cytosol, preventing their interaction with downstream effectors at the cell membrane and thereby inhibiting their signaling functions. This disruption of critical cellular signaling pathways underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines.

A notable feature of GGTI-286 is its selectivity for GGTase-I over the related enzyme Farnesyltransferase (FTase), which modifies other proteins, including H-Ras. This selectivity is crucial as it allows for the specific targeting of geranylgeranylated protein-dependent pathways.

Caption: Mechanism of Action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | Substrate | Assay Type | IC50 Value | Reference Cell Line/System |

| GGTase-I | Rap1A | In vitro prenylation | 2 µM | NIH3T3 cells |

| GGTase-I | Oncogenic K-Ras4B | In vitro stimulation | 1 µM | Not Specified |

| FTase | H-Ras | In vitro prenylation | >30 µM | NIH3T3 cells |

Table 2: Cellular Activity - Inhibition of Protein Processing

| Target Protein | Cell Line | IC50 Value |

| Rap1A Geranylgeranylation | NIH3T3 | 2 µM |

| K-Ras4B Geranylgeranylation | NIH3T3 | 2 µM |

| H-Ras Farnesylation | NIH3T3 | >30 µM |

Table 3: Cellular Activity - Anti-proliferative Effects

| Cell Line | Cancer Type | IC50 Value |

| RPMI-8226 | Multiple Myeloma | Concentration-dependent (2.5-50 µM) |

| H929 | Multiple Myeloma | Concentration-dependent (2.5-50 µM) |

| U266 | Multiple Myeloma | Concentration-dependent (2.5-50 µM) |

| PANC-1 | Pancreatic Cancer | Not specified |

| MIA PaCa-2 | Pancreatic Cancer | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified |

Note: While specific IC50 values for the anti-proliferative effects on pancreatic and breast cancer cell lines are not consistently reported in a tabular format in the initial search results, studies indicate that GGTI-286 induces cell cycle arrest and apoptosis in these cell types, implying a dose-dependent inhibition of proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro GGTase-I Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for measuring GGTase-I activity and its inhibition by compounds like this compound using a fluorescently labeled substrate.

Materials:

-

Recombinant human GGTase-I

-

Geranylgeranyl pyrophosphate (GGPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLL)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant GGTase-I, and the dansylated peptide substrate.

-

Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

-

Add the diluted this compound or DMSO control to the wells of the 96-well plate.

-

Add the GGTase-I and peptide substrate mixture to the wells.

-

Initiate the reaction by adding GGPP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity in each well using a fluorescence plate reader. The transfer of the geranylgeranyl group to the dansylated peptide results in a change in fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for GGTase-I Inhibition Assay.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., PANC-1, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. Include a DMSO-only vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Inhibition of Protein Prenylation

This protocol is used to visualize the accumulation of unprenylated proteins, such as Rap1A, in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantitation assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the unprenylated form of the target protein (e.g., anti-unprenylated Rap1A) or an antibody that recognizes both forms, where a shift in molecular weight can be observed.

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the unprenylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. The appearance or increase in the band corresponding to the unprenylated protein indicates the inhibitory effect of this compound.

-

Probe the same membrane for a loading control to ensure equal protein loading.

Signaling Pathways Modulated by this compound

By inhibiting the geranylgeranylation of key signaling proteins, this compound disrupts several critical cellular pathways, most notably the Ras/MAPK and Rho GTPase signaling cascades.

Ras/MAPK Signaling Pathway

Oncogenic mutations in Ras proteins, such as K-Ras, are prevalent in many cancers. While K-Ras is primarily farnesylated, it can be alternatively geranylgeranylated, especially when farnesylation is inhibited. This compound has been shown to inhibit the processing and signaling of oncogenic K-Ras4B.[1] This disruption can lead to the downregulation of the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.

Caption: Inhibition of the Ras/MAPK Pathway.

Rho GTPase Signaling Pathway

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, cell adhesion, and cell motility. Their localization to the cell membrane, which is dependent on geranylgeranylation, is essential for their function. By inhibiting their prenylation, this compound disrupts these processes, which can lead to cell cycle arrest and inhibition of cell migration and invasion.

Caption: Disruption of Rho GTPase Signaling.

Conclusion

This compound is a valuable research tool for investigating the roles of geranylgeranylated proteins in various cellular processes. Its potent and selective inhibition of GGTase-I provides a means to dissect the signaling pathways regulated by proteins such as K-Ras and Rho family GTPases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the biological activity of this compound and its potential therapeutic applications, particularly in the context of cancer. Further research is warranted to fully elucidate its clinical potential and to investigate the specific effects of the TFA counterion on its activity.

References

Unveiling the Role of Geranylgeranylation: A Technical Guide to the Chemical Probe GGTI-286 TFA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on GGTI-286 trifluoroacetate (TFA), a potent and selective inhibitor of geranylgeranyltransferase I (GGTase-I). As a valuable chemical probe, GGTI-286 TFA has become an instrumental tool in dissecting the complex roles of protein geranylgeranylation in various cellular processes and disease states. This document provides a detailed overview of its mechanism of action, key quantitative data, experimental protocols, and the signaling pathways it perturbs.

Introduction to this compound

GGTI-286 is a cell-permeable peptidomimetic that acts as a highly selective inhibitor of GGTase-I.[1][2][3][4][5] This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl isoprenoid lipid to the C-terminus of specific target proteins, a crucial post-translational modification known as geranylgeranylation. This lipid anchor facilitates the membrane localization and subsequent activation of these proteins, many of which are small GTPases of the Rho and Rap families that play critical roles in cell signaling, proliferation, and cytoskeletal organization.[6][7]

The trifluoroacetate salt form of GGTI-286 enhances its stability and solubility for research applications. By inhibiting GGTase-I, this compound effectively prevents the maturation and function of key signaling proteins, making it an invaluable tool for studying the physiological and pathological consequences of impaired geranylgeranylation. Its applications span from fundamental cell biology research to preclinical investigations in cancer, cardiovascular disease, and neurodegenerative disorders.[8]

Mechanism of Action

This compound exerts its inhibitory effect by competing with the protein substrates of GGTase-I that typically contain a C-terminal CaaL motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'L' is leucine). The inhibitor mimics this motif, binding to the active site of GGTase-I and preventing the transfer of the geranylgeranyl pyrophosphate (GGPP) to the cysteine residue of the target protein. This leads to the accumulation of unprenylated, cytosolic, and inactive forms of GGTase-I substrates.[6][7]

A key feature of GGTI-286 is its high selectivity for GGTase-I over the related enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl group to proteins, most notably members of the Ras superfamily. This selectivity is crucial for dissecting the specific roles of geranylgeranylation versus farnesylation in cellular signaling.

Figure 1: Mechanism of GGTase-I inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of GGTI-286

| Target Enzyme | Substrate | Assay Conditions | IC50 Value | Reference |

| GGTase-I | Rap1A | NIH3T3 cells | 2 µM | [1][2][9] |

| GGTase-I | Oncogenic K-Ras4B | NIH3T3 cells | 2 µM | [2] |

| FTase | H-Ras | NIH3T3 cells | >30 µM | [1][2][9] |

Table 2: Cellular Activity of GGTI-286

| Cell Line | Effect | Concentration | Reference |

| RPMI-8226, H929, U266 (Multiple Myeloma) | Cytotoxicity | 2.5-50 µM | [2] |

| Rat Cardiac Fibroblasts | Reduction of angiotensin II-induced collagen production | Not Specified | [2] |

| CHO cells | Reduced nuclear localization of β-catenin | 10 µM | [5] |

Table 3: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H32F3N3O5S | [1] |

| Molecular Weight | 543.6 g/mol | [1][10] |

| Solubility | DMSO: 20 mg/mL, DMF: 10 mg/mL, Ethanol: 2 mg/mL | [2] |

| Storage | Store at -20°C (short term), -80°C (long term) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro GGTase-I Inhibition Assay

This protocol is adapted from methodologies used to characterize GGTase-I inhibitors.

Objective: To determine the IC50 value of this compound for GGTase-I.

Materials:

-

Recombinant human GGTase-I

-

Recombinant protein substrate (e.g., K-Ras4B or RhoA)

-

[3H]-Geranylgeranyl pyrophosphate ([3H]GGPP)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the assay buffer, recombinant GGTase-I, and the protein substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding [3H]GGPP.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein band corresponding to the substrate.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for in vitro GGTase-I inhibition assay.

Western Blot Analysis of Protein Geranylgeranylation

Objective: To assess the effect of this compound on the geranylgeranylation of endogenous proteins in cultured cells. Unprenylated proteins often exhibit a slight upward shift in mobility on SDS-PAGE.

Materials:

-

Cultured cells (e.g., NIH3T3, Panc-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against geranylgeranylated proteins (e.g., RhoA, Rap1A)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Seed cells in a culture dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. Look for a shift in the molecular weight of the target protein in this compound-treated samples.

Signaling Pathways Affected by this compound

The inhibition of GGTase-I by this compound has profound effects on numerous signaling pathways that are critically dependent on geranylgeranylated proteins, particularly the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).

Rho GTPase Signaling: Rho GTPases are master regulators of the actin cytoskeleton, cell adhesion, and cell motility. When geranylgeranylated, they are localized to the plasma membrane where they can be activated by guanine nucleotide exchange factors (GEFs). Activated, GTP-bound Rho proteins then interact with downstream effectors to elicit cellular responses. This compound prevents the membrane localization of Rho GTPases, thereby inhibiting their activation and downstream signaling. This leads to disruption of the actin cytoskeleton, loss of focal adhesions, and inhibition of cell migration.[7][11]

Cell Cycle Progression: The inhibition of RhoA signaling by this compound can lead to the upregulation of cyclin-dependent kinase inhibitors such as p21Cip1/WAF1.[7][12] This results in a G1 phase cell cycle arrest, thereby inhibiting cell proliferation. This is a key mechanism behind the anti-proliferative effects of GGTase-I inhibitors in cancer cells.[12]

EGFR Signaling: Recent studies have shown a link between RhoA activity and the phosphorylation of the epidermal growth factor receptor (EGFR). Inhibition of RhoA by a GGTase-I inhibitor was shown to impair EGFR phosphorylation, suggesting a role for geranylgeranylation in regulating this critical cancer-related pathway.[13]

Figure 3: Key signaling pathways modulated by this compound.

Conclusion

This compound is a powerful and selective chemical probe that has significantly advanced our understanding of the biological importance of protein geranylgeranylation. Its ability to potently inhibit GGTase-I allows for the detailed investigation of signaling pathways regulated by geranylgeranylated proteins, particularly the Rho family of GTPases. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research and drug discovery, ultimately contributing to new insights into cellular function and the development of novel therapeutic strategies.

References

- 1. abmole.com [abmole.com]

- 2. glpbio.com [glpbio.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GGTI-286 [myskinrecipes.com]

- 9. targetmol.cn [targetmol.cn]

- 10. abmole.com [abmole.com]

- 11. Inactivation of Rho GTPases by Burkholderia cenocepacia Induces a WASH-Mediated Actin Polymerization that Delays Phagosome Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Geranylgeranyltransferase I Inhibitors

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

Geranylgeranyltransferase I (GGTase-I) has emerged as a critical target in drug discovery, playing a pivotal role in the post-translational modification of proteins involved in key cellular signaling pathways. This technical guide provides a comprehensive literature review of GGTase-I inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.

Introduction to Geranylgeranyltransferase I

Geranylgeranyltransferase I (GGTase-I) is a zinc-dependent enzyme that catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid lipid from geranylgeranyl pyrophosphate (GGPP) to a cysteine residue within a C-terminal "CaaX" motif of specific target proteins. This process, known as geranylgeranylation, is a type of prenylation crucial for the proper membrane localization and function of these proteins.